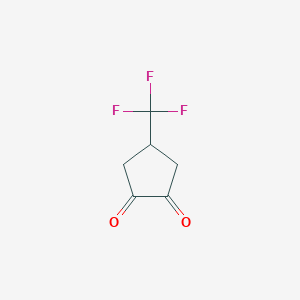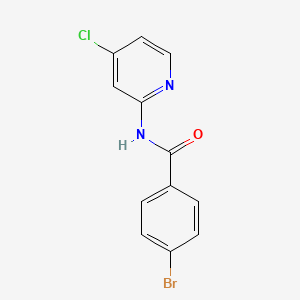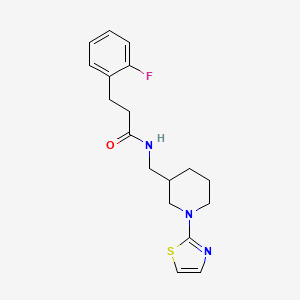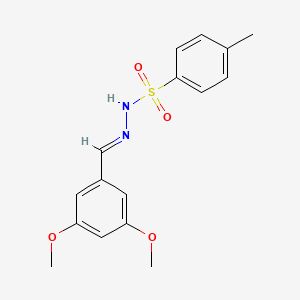
4-(Trifluoromethyl)cyclopentane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)cyclopentane-1,2-dione is a chemical compound with the CAS Number: 2503201-73-6. It has a molecular weight of 166.1 and is typically stored at temperatures below -10°C. It is usually available in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is this compound and its InChI Code is 1S/C6H5F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3H,1-2H2 . This suggests that the compound contains a cyclopentane ring with a trifluoromethyl group and two carbonyl groups.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 166.1. It is typically stored at temperatures below -10°C .Scientific Research Applications
Hydrogenation in Polymer and Fuel Synthesis
4-(Trifluoromethyl)cyclopentane-1,2-dione has been explored in the hydrogenation of cyclic 1,3-diones, contributing to the development of polymers and fuels. This process involves the conversion of cyclopentane-1,3-dione to its 1,3-diols using heterogeneous catalysts, demonstrating its potential as a building block in various industrial applications (van Slagmaat et al., 2021).
Drug Design and Carboxylic Acid Isostere
In drug design, the cyclopentane-1,3-dione unit, closely related to this compound, has been identified as an effective isostere for the carboxylic acid functional group. This property has led to its application in the synthesis of thromboxane A2 receptor antagonists, showing its versatility in medicinal chemistry (Ballatore et al., 2011).
Catalytic Enantioselective Synthesis
The compound plays a significant role in the catalytic enantioselective synthesis of natural products. For instance, it has been used in the synthesis of prostaglandin E1 methyl ester, highlighting its utility in creating complex molecular structures with high enantiomeric purity (Arnold et al., 2002).
Intermediate in Organic Synthesis
This compound serves as a synthetic intermediate in the preparation of diverse organic compounds. Its stability and reactivity make it a valuable precursor in the synthesis of various structurally complex molecules (Wrobel & Cook, 1980).
Polymerization Catalyst
The compound has been used in catalyzing polymerization reactions, such as in the synthesis of polyenes with π-conjugated donor substituents. This application demonstrates its effectiveness in facilitating complex chemical transformations (Rodríguez et al., 1997).
Synthon in Steroids Synthesis
In the field of steroids synthesis, 2-Trifluoromethyl-1,3-cyclopentanedione, a closely related compound, has been used as a versatile synthon. This application underscores its importance in the synthesis of optically active steroid derivatives (Blazejewski et al., 1985).
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources I found, compounds with similar structures are often used in the development of clinically active drugs . Therefore, it’s possible that future research could explore the potential of 4-(Trifluoromethyl)cyclopentane-1,2-dione in drug development.
properties
IUPAC Name |
4-(trifluoromethyl)cyclopentane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCHWGFUNNWCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide](/img/structure/B2922279.png)
![4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2922281.png)
![Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2922282.png)
![9-bromo-5H-pyrido[4,3-b]indole](/img/structure/B2922285.png)



![1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide](/img/structure/B2922290.png)

![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)
![(4-[2-Amino-1-(4-methylpiperazin-1-YL)ethyl]phenyl)dimethylamine](/img/structure/B2922293.png)


![N-(3,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2922297.png)